Tubulin/NEDDylation-IN-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

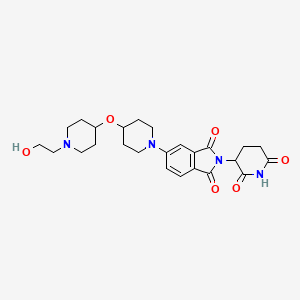

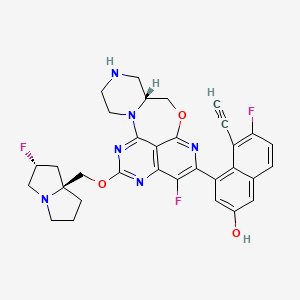

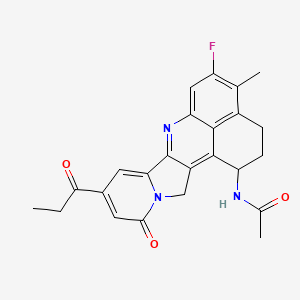

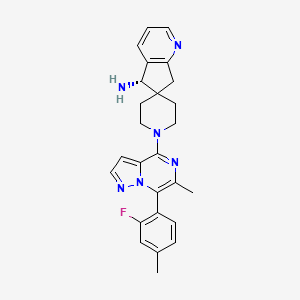

Tubulin/NEDDylation-IN-1, also known as compound C11, is a dual inhibitor of tubulin (microtubule) and NEDDylation. It exhibits strong anti-proliferative activity, making it a significant compound in cancer research. NEDDylation is a post-translational modification that covalently attaches the ubiquitin-like protein NEDD8 to target proteins, influencing various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tubulin/NEDDylation-IN-1 involves the formation of hydrogen bonds with residues of tubulin and E1 NEDD8 activating enzyme (NAE) through methoxy and dithiocarbamate groups. The compound is synthesized in a solid form, with a molecular weight of 504.66 and a formula of C25H32N2O5S2 .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the compound is available in various quantities for research purposes, indicating that it can be produced on a larger scale .

Chemical Reactions Analysis

Types of Reactions

Tubulin/NEDDylation-IN-1 undergoes several types of reactions, including:

Hydrogen Bond Formation: The methoxy and dithiocarbamate groups form hydrogen bonds with tubulin and E1 NEDD8 activating enzyme residues.

Inhibition of NEDDylation and Microtubule Polymerization: The compound inhibits NEDDylation and microtubule polymerization in an ATP-dependent manner.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include methoxy and dithiocarbamate groups. The reactions typically occur under ATP-dependent conditions .

Major Products Formed

The major products formed from these reactions are the inhibited forms of tubulin and NEDD8-activating enzyme, leading to the suppression of cell proliferation .

Scientific Research Applications

Tubulin/NEDDylation-IN-1 has a wide range of scientific research applications, including:

Cancer Research: The compound exhibits strong anti-proliferative activity against various cancer cell lines, including HepG2, PC3, and MCF7.

Neurodegenerative Diseases: NEDDylation plays a crucial role in neurodegenerative diseases, and this compound is used to study the effects of NEDDylation inhibition in these conditions.

Mechanism of Action

Tubulin/NEDDylation-IN-1 exerts its effects by forming hydrogen bonds with residues of tubulin and E1 NEDD8 activating enzyme through methoxy and dithiocarbamate groups. This interaction inhibits NEDDylation and microtubule polymerization in an ATP-dependent manner . The compound targets the SCF complex, leading to the degradation of specific proteins involved in cell proliferation and migration .

Comparison with Similar Compounds

Tubulin/NEDDylation-IN-1 is unique due to its dual inhibitory activity against both tubulin and NEDDylation. Similar compounds include:

Trimethoxyphenyl Analogues: These compounds also exhibit dual inhibitory activity against tubulin and NEDDylation but may vary in their potency and specific applications.

Cinnamyl Piperidine Derivatives: These compounds selectively inhibit the neddylation of gastric cancer cells and promote apoptosis through mitochondrial and Nrf2-Keap1 signaling pathways.

Properties

Molecular Formula |

C25H32N2O5S2 |

|---|---|

Molecular Weight |

504.7 g/mol |

IUPAC Name |

[2-oxo-2-[3,4,5-trimethoxy-N-[(4-methoxyphenyl)methyl]anilino]ethyl] piperidine-1-carbodithioate |

InChI |

InChI=1S/C25H32N2O5S2/c1-29-20-10-8-18(9-11-20)16-27(19-14-21(30-2)24(32-4)22(15-19)31-3)23(28)17-34-25(33)26-12-6-5-7-13-26/h8-11,14-15H,5-7,12-13,16-17H2,1-4H3 |

InChI Key |

MVULDWURSNKCBP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CN(C2=CC(=C(C(=C2)OC)OC)OC)C(=O)CSC(=S)N3CCCCC3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Aminothieno[3,2-d]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B12374060.png)